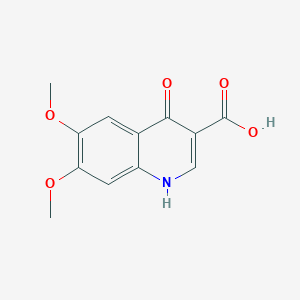

4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-17-9-3-6-8(4-10(9)18-2)13-5-7(11(6)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEYCDPOWKNXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949686 | |

| Record name | 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53977-29-0, 26893-22-1 | |

| Record name | 1,4-Dihydro-6,7-dimethoxy-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53977-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic Acid

Introduction: The Significance of the Quinoline Core in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif that forms the structural backbone of a wide array of pharmacologically active compounds. Its presence in numerous natural products, most notably the anti-malarial alkaloid quinine, has long signaled its therapeutic potential. In modern drug discovery, synthetic quinoline derivatives are integral to the development of new therapeutic agents, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and neuroprotective effects[1][2][3][4][5]. The target molecule of this guide, 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid, and its derivatives are of particular interest as key intermediates in the synthesis of more complex pharmaceutical compounds, including potential protein kinase CK2 inhibitors and other bioactive molecules[6][7]. The strategic placement of the hydroxyl, dimethoxy, and carboxylic acid functionalities provides multiple points for further chemical modification, making it a versatile building block for medicinal chemists.

Synthetic Strategy: The Gould-Jacobs Reaction as the Cornerstone Approach

The most established and reliable method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction[8][9][10][11][12]. This classical named reaction, first reported in 1939, provides a robust pathway to the quinoline core through a thermal cyclization process[9][12]. The reaction sequence begins with the condensation of a substituted aniline with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring system[11]. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

The choice of the Gould-Jacobs reaction is underpinned by its reliability and the ready availability of the starting materials. For the synthesis of our target molecule, 3,4-dimethoxyaniline serves as the aniline component, providing the 6,7-dimethoxy substitution pattern on the final quinoline ring. Diethyl ethoxymethylenemalonate is the typical three-carbon component that ultimately forms the C2, C3, and C4 atoms of the quinoline ring, along with the carboxylic acid at the 3-position.

Reaction Mechanism: A Stepwise Look at the Formation of the Quinoline Ring

The Gould-Jacobs reaction proceeds through a well-understood, multi-step mechanism:

-

Condensation: The synthesis initiates with a nucleophilic attack of the amino group of 3,4-dimethoxyaniline on the electrophilic carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form the key intermediate, diethyl [[(3,4-dimethoxyphenyl)amino]methylene]malonate[8][11].

-

Thermal Cyclization: The critical ring-forming step requires significant thermal energy, typically achieved by heating the intermediate in a high-boiling solvent such as diphenyl ether to temperatures exceeding 250 °C[9][11]. This high temperature induces a 6-electron electrocyclization, forming the quinoline ring[11]. The use of an inert, high-boiling solvent is crucial for achieving high yields in this step[11].

-

Tautomerization: The initially formed cyclized product exists in equilibrium between its keto (4-oxo) and enol (4-hydroxy) forms. The 4-hydroxy tautomer is often favored.

-

Saponification: The final step to obtain the target carboxylic acid is the hydrolysis of the ethyl ester group. This is typically achieved by heating the ester in an aqueous basic solution, such as sodium hydroxide or potassium hydroxide, a process known as saponification[13][14]. Subsequent acidification of the reaction mixture precipitates the final product, this compound.

Visualizing the Synthesis: Reaction Pathway and Experimental Workflow

To provide a clear visual representation of the synthetic process, the following diagrams illustrate the key chemical transformations and the overall experimental procedure.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Part 1: Synthesis of Diethyl [[(3,4-dimethoxyphenyl)amino]methylene]malonate (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxyaniline and a slight molar excess of diethyl ethoxymethylenemalonate.

-

Condensation Reaction: Heat the mixture, with stirring, in an oil bath at 100-110 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature. The intermediate product should crystallize upon cooling. If necessary, add a small amount of hexane or petroleum ether to induce crystallization.

-

Purification: Collect the crystalline solid by vacuum filtration and wash it thoroughly with a cold non-polar solvent (e.g., hexane) to remove any unreacted starting materials. Dry the intermediate under vacuum.

Part 2: Synthesis of Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat diphenyl ether to approximately 275 °C.

-

Cyclization Reaction: Carefully add the dried intermediate from Part 1 in portions to the hot diphenyl ether with vigorous stirring. The addition should be controlled to maintain the reaction temperature.

-

Reaction Completion and Cooling: After the addition is complete, maintain the reaction mixture at 275 °C for an additional 15-30 minutes[15]. Then, allow the mixture to cool to approximately 50 °C.

-

Isolation of the Ester: As the mixture cools, the product will precipitate as a solid. Collect the crystals by suction filtration and wash them thoroughly with a non-polar solvent like ether or hexane to remove the diphenyl ether[15].

-

Drying: Dry the resulting solid in a vacuum oven to obtain the ethyl ester of the target molecule.

Part 3: Synthesis of this compound

-

Reaction Setup: Suspend the ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2N NaOH) in a round-bottom flask equipped with a reflux condenser[13].

-

Saponification: Heat the mixture to reflux and maintain it for 2-3 hours, with stirring[13]. The reaction can be monitored by TLC until the starting ester is no longer detectable.

-

Isolation of the Carboxylic Acid: After the reaction is complete, cool the mixture to room temperature. If any solid is present, it can be removed by filtration.

-

Precipitation: Slowly acidify the filtrate with a suitable acid, such as 2N hydrochloric acid, to a pH of approximately 4[13]. The final product will precipitate out of the solution as a solid.

-

Purification and Drying: Collect the precipitate by vacuum filtration, wash it with cold water to remove any inorganic salts, and then dry it under vacuum to yield the final product, this compound, as a pale solid[13].

Quantitative Data Summary

The following table summarizes the expected yields and key physical properties of the compounds involved in the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Melting Point (°C) |

| Diethyl [[(3,4-dimethoxyphenyl)amino]methylene]malonate | C₁₆H₂₁NO₆ | 323.34 | >90% | ~85-90 |

| Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate | C₁₄H₁₅NO₅ | 277.27 | ~70-80% | ~297[15] |

| This compound | C₁₂H₁₁NO₅ | 249.22[16] | >90%[13] | >300 |

Conclusion and Future Perspectives

This guide has detailed a reliable and well-established synthetic route to this compound, a valuable intermediate in medicinal chemistry. The Gould-Jacobs reaction provides a robust foundation for the synthesis, and the subsequent saponification step efficiently yields the final product. The provided protocol, along with the visual aids and quantitative data, offers researchers and drug development professionals a comprehensive resource for the preparation of this important quinoline derivative. Further research can focus on optimizing reaction conditions, for instance, by exploring microwave-assisted synthesis to potentially reduce reaction times and improve yields, as has been demonstrated for other Gould-Jacobs reactions[11]. The versatility of the final product opens up numerous possibilities for the synthesis of novel bioactive compounds, contributing to the ever-expanding landscape of quinoline-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. 4-HYDROXY-2-QUINOLONES. 202. SYNTHESIS, CHEMICAL AND BIOLOGICAL PROPERTIES OF 4-HYDROXY-6,7-DIMETHOXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLIC ACID ALKYLAMIDES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. iipseries.org [iipseries.org]

- 11. benchchem.com [benchchem.com]

- 12. Gould-Jacobs Reaction [drugfuture.com]

- 13. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 14. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]

- 15. prepchem.com [prepchem.com]

- 16. This compound|lookchem [lookchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

Introduction

4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid is a heterocyclic organic compound belonging to the quinoline class of molecules. The quinoline scaffold is a prominent feature in numerous biologically active compounds and pharmaceutical drugs, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The presence of both a carboxylic acid and a hydroxyl group, along with two methoxy groups on the benzene ring, imparts specific physicochemical characteristics to this molecule that are crucial for its behavior in biological systems and its potential development as a therapeutic agent.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics for synthesis, formulation, and biological evaluation. Where experimental data for the title compound is not available, data from closely related analogs and established scientific principles will be used to provide insightful estimations, with all such instances clearly noted.

Molecular Structure and Properties

The foundational characteristics of a molecule dictate its interactions and reactivity. Here, we delineate the fundamental molecular properties of this compound.

Chemical Structure

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes key physicochemical data for this compound. It is important to note that much of the available data is computationally predicted, highlighting the need for experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₅ | [5][6] |

| Molecular Weight | 249.223 g/mol | [5][6] |

| CAS Number | 26893-22-1 | [5][6] |

| Appearance | Predicted: Solid | [7] |

| Melting Point | Data not available for the title compound. The related compound, 4-hydroxy-6,7-dimethoxyquinoline, has a melting point of 227.0 to 231.0 °C. | [7] |

| LogP (predicted) | 1.65580 | [6] |

| pKa (predicted) | 4.26 ± 0.40 | [7] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 6 | [6] |

| Rotatable Bonds | 3 | [6] |

| Exact Mass | 249.06372245 | [6] |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. While specific experimental solubility data for this compound is scarce, we can infer its likely behavior based on its structure and data from related compounds. The presence of a carboxylic acid and a phenolic hydroxyl group suggests that its solubility will be highly pH-dependent.

A related compound, 4-hydroxy-6,7-dimethoxyquinoline, is slightly soluble in DMSO and methanol.[7] The addition of the carboxylic acid group in the title compound is expected to increase its polarity and introduce acidic properties, influencing its solubility in aqueous and organic solvents.

Experimental Protocol for Solubility Determination

A standard qualitative solubility testing protocol can be employed to characterize the solubility profile of this compound.[5][8][9][10][11]

Objective: To determine the solubility of this compound in a range of solvents of varying polarity and pH.

Materials:

-

This compound

-

Deionized water

-

5% (w/v) Sodium hydroxide (NaOH) solution

-

5% (w/v) Sodium bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric acid (HCl) solution

-

Methanol

-

Ethanol

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Hexane

-

Small test tubes

-

Vortex mixer

-

pH indicator strips

Procedure:

-

Initial Screening:

-

Place approximately 10 mg of the compound into separate test tubes.

-

Add 1 mL of each solvent (water, methanol, ethanol, DMSO, DCM, hexane) to the respective test tubes.

-

Vortex each tube for 30 seconds.

-

Visually inspect for dissolution. Classify as "soluble," "sparingly soluble," or "insoluble."

-

-

Aqueous pH-Dependent Solubility:

-

To a test tube with 10 mg of the compound, add 1 mL of deionized water and assess solubility.

-

If insoluble in water, add 1 mL of 5% NaOH and observe for dissolution. A positive result indicates an acidic compound.

-

To a fresh tube with 10 mg of the compound, add 1 mL of 5% NaHCO₃. Dissolution suggests a strongly acidic compound, such as a carboxylic acid.

-

To another fresh tube with 10 mg of the compound, add 1 mL of 5% HCl. Dissolution would indicate a basic functional group.

-

Interpretation of Expected Results:

Given the presence of a carboxylic acid and a phenolic hydroxyl group, this compound is expected to be:

-

Insoluble or sparingly soluble in water and non-polar organic solvents like hexane.

-

Soluble in polar organic solvents like DMSO and possibly methanol and ethanol.

-

Soluble in aqueous base (NaOH and NaHCO₃) due to the deprotonation of the carboxylic acid and hydroxyl groups to form more soluble salts.

Caption: Experimental workflow for determining the solubility of this compound.

Acid Dissociation Constant (pKa)

The pKa value is a quantitative measure of the strength of an acid in solution. For a molecule with multiple ionizable groups like this compound (a carboxylic acid, a phenolic hydroxyl, and a basic quinoline nitrogen), understanding the pKa of each group is essential for predicting its charge state at a given pH, which in turn affects its solubility, membrane permeability, and receptor binding.

While a predicted pKa of 4.26 ± 0.40 is available, this likely corresponds to the most acidic proton, the carboxylic acid.[7] Experimental determination is necessary to confirm this and to identify the pKa values of the other ionizable groups.

Experimental Protocol for pKa Determination by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a common and accessible method for pKa determination, provided the compound has a chromophore and its UV-Vis spectrum changes with pH.[12]

Objective: To experimentally determine the pKa values of this compound.

Principle: The Beer-Lambert law is applied to the pH-dependent absorbance changes. As the pH of the solution changes, the ratio of the protonated and deprotonated forms of the molecule shifts, leading to a change in the UV-Vis spectrum. By monitoring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, and the pKa can be determined from the inflection point.

Materials:

-

This compound

-

A series of buffer solutions with known pH values (e.g., pH 2 to 12)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a larger, constant volume of the buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the pH.

-

Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample solution.

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance difference between the fully protonated and fully deprotonated forms.

-

Plot absorbance at the chosen wavelength versus pH.

-

The pKa is the pH at the midpoint of the resulting sigmoid curve.

-

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Spectroscopic Properties

Spectroscopic analysis provides a fingerprint of a molecule and is indispensable for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the title compound, one would expect to see signals corresponding to the protons of the two methoxy groups, the aromatic protons on the quinoline ring, and the acidic protons of the hydroxyl and carboxylic acid groups. The latter two may be broad and their chemical shifts can be concentration and solvent dependent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. For quinoline-4-carboxylic acid derivatives, characteristic peaks for C=O and O-H stretching are observed in the ranges of 1724–1708 cm⁻¹ and 3436–3242 cm⁻¹, respectively.[13]

Expected IR Absorption Bands:

-

O-H stretch (carboxylic acid): Broad band, ~3300-2500 cm⁻¹

-

O-H stretch (phenol): ~3600-3200 cm⁻¹

-

C-H stretch (aromatic): ~3100-3000 cm⁻¹

-

C-H stretch (aliphatic, -OCH₃): ~2950-2850 cm⁻¹

-

C=O stretch (carboxylic acid): ~1720-1700 cm⁻¹

-

C=C and C=N stretch (aromatic ring): ~1600-1450 cm⁻¹

-

C-O stretch (ethers and carboxylic acid): ~1300-1000 cm⁻¹

UV-Visible (UV-Vis) Spectroscopy

The quinoline ring system is a chromophore that absorbs UV light. The UV-Vis spectrum of quinoline derivatives typically shows multiple absorption bands in the UV region. For a quinoline-4-carboxylic acid derivative, a bathochromic (red) shift in the absorption peak is generally observed upon its formation.[13] The exact wavelengths and molar absorptivities for this compound would need to be determined experimentally.

Crystal Structure

The three-dimensional arrangement of molecules in a solid-state crystal lattice is crucial for understanding properties like solubility, dissolution rate, and stability. While no specific crystal structure data for this compound has been found, X-ray crystallography is the definitive technique for its determination.[14][15][16]

General Protocol for X-ray Crystallography

-

Crystal Growth: Single crystals of suitable size and quality are grown, typically by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Significance and Potential Applications

Derivatives of the quinoline scaffold are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][17] Specifically, quinoline-3-carboxylic acid derivatives have been investigated as inhibitors of protein kinase CK2, indicating their potential as anticancer agents.[18] Furthermore, various 6,7-dimethoxyquinoline derivatives have shown promise as topoisomerase I inhibitors with potent in vitro anticancer activity.[2] The structural motifs present in this compound suggest that it could be a valuable intermediate or a pharmacologically active molecule in its own right, warranting further investigation into its biological properties. The change in pKa by modifying the carboxylic acid group has also been explored as a strategy to enhance the selectivity of quinoline-based drugs for cancer cells.[19]

Conclusion

This compound is a molecule with significant potential, stemming from its quinoline core and multiple functional groups. While there is a notable lack of comprehensive experimental data for this specific compound in the public domain, this guide has synthesized the available predicted data and information from closely related analogs to provide a robust physicochemical profile. The detailed experimental protocols provided herein offer a clear path for researchers to obtain the necessary empirical data to further elucidate the properties of this compound. A thorough experimental characterization is a critical next step in unlocking the full potential of this compound in drug discovery and development.

References

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. [Link]

- Kopchuk, D. S., Slepukhin, P. A., Nosova, E. V., Khasanov, A. F., Zyryanov, G. V., & Rusinov, V. L. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Chemistry of Heterocyclic Compounds, 55(6), 972-978.

-

Experiment 2 # Solubility 13. (n.d.). Bellevue College. [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.). Course Hero. [Link]

- Kuran, B., et al. (2016). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 73(3), 633-640.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. [Link]

-

Ukrainets, I. V., et al. (2015). Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (12). ResearchGate. [Link]

-

X-ray powder diffraction data for two new N-substituted 3,4-dihydrospiro-2(1 H) quinolines an. (1999). Cambridge University Press. [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Saddleback College. [Link]

-

Alias, M. F., & Omran, S. I. (2014). FTIR Spectrum of Quinoline-2-carboxylic acid. ResearchGate. [Link]

-

Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971. (n.d.). PubChem. [Link]

- Ukrainets, I. V., et al. (2012). 4-HYDROXY-2-QUINOLONES. 202. SYNTHESIS, CHEMICAL AND BIOLOGICAL PROPERTIES OF 4-HYDROXY-6,7-DIMETHOXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLIC ACID ALKYLAMIDES. Chemistry of Heterocyclic Compounds, 48(2), 320-326.

- Alias, M. F., & Omran, S. I. (2014). Mixed Ligand Complexes of quinoline-2-carboxylic acid and 4,4/-dimethyl-2,2/-bipyridyl with V(IV),Cr(III), Rh(III), Cd(II) and Pt(IV). Baghdad Science Journal, 11(3), 15.

-

Nedolya, N. A., Tarasova, O. A., Artem'ev, A. V., & Trofimov, B. (2024). X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. ResearchGate. [Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). National Institutes of Health. [Link]

- Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic & Medicinal Chemistry, 45, 116323.

-

This compound. (n.d.). LookChem. [Link]

-

Electronic Spectrum of Quinoline-2-carboxylic acid. (n.d.). ResearchGate. [Link]

-

A computational approach to evaluate the pKa's of quinazoline derivatives. (2022). Digital Archive. [Link]

-

Ugur, I., et al. (2020). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate. [Link]

- Szychta, D., et al. (2018). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 143, 127-140.

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). National Institutes of Health. [Link]

- Kumar, S., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1698-1710.

-

Inorganic Chemistry Journal. (n.d.). ACS Publications. [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. National Institutes of Health. [Link]

-

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | C11H9NO4 | CID 257714. (n.d.). PubChem. [Link]

-

A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. (n.d.). Digital Archive. [Link]

-

4-hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid (C12H11NO5). (n.d.). PubChemLite. [Link]

-

The Versatile Role of Quinoline-3-carboxylic Acid in Modern Organic Synthesis. (n.d.). Chembk. [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI. [Link]

-

Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). PubMed. [Link]

-

Molbank | Special Issue : Quinoline, Derivatives and Applications. (n.d.). MDPI. [Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. This compound|lookchem [lookchem.com]

- 7. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]

- 8. bellevuecollege.edu [bellevuecollege.edu]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. chem.ws [chem.ws]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. X-ray powder diffraction data for two new N-substituted 3,4-dihydrospiro-2(1H) quinolines | Powder Diffraction | Cambridge Core [cambridge.org]

- 17. mdpi.com [mdpi.com]

- 18. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its quinoline core is a "privileged scaffold" found in numerous natural products and synthetic compounds with a wide range of biological activities. The substituents on the quinoline ring, a hydroxyl group, two methoxy groups, and a carboxylic acid, all contribute to the molecule's unique physicochemical properties and potential as a pharmacophore.

Molecular Structure and Key Features

The structure of this compound, with the systematic numbering of the quinoline ring, is presented below. The molecule possesses several key features that will be reflected in its spectroscopic signatures: an aromatic quinoline system, two methoxy groups, a hydroxyl group that can exhibit tautomerism with the quinolone form, and a carboxylic acid group.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons, the methoxy groups, and the exchangeable protons of the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylic acid and quinolone oxygen.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.5 | s | - |

| H-5 | ~7.5 | s | - |

| H-8 | ~7.2 | s | - |

| OCH₃ (C6) | ~3.9 | s | - |

| OCH₃ (C7) | ~3.9 | s | - |

| OH (C4) | ~12.0 | br s | - |

| COOH | ~13.5 | br s | - |

Causality behind Predictions:

-

H-2: This proton is adjacent to the nitrogen atom and the C4-keto group, leading to a significant downfield shift.

-

H-5 and H-8: These protons are on the benzene ring and their chemical shifts are influenced by the positions of the methoxy groups. They are expected to appear as singlets due to the substitution pattern.

-

OCH₃: The two methoxy groups are expected to have very similar chemical shifts, potentially appearing as a single peak or two closely spaced singlets.

-

OH and COOH: The acidic protons of the hydroxyl and carboxylic acid groups are expected to be broad singlets and will be downfield. Their exact chemical shifts can be highly dependent on concentration and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic, carbonyl, and methoxy carbons.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 |

| C-3 | ~110 |

| C-4 | ~175 |

| C-4a | ~140 |

| C-5 | ~105 |

| C-6 | ~150 |

| C-7 | ~155 |

| C-8 | ~100 |

| C-8a | ~120 |

| OCH₃ (C6) | ~56 |

| OCH₃ (C7) | ~56 |

| COOH | ~168 |

Causality behind Predictions:

-

C-4 and COOH: The carbonyl carbons of the quinolone and the carboxylic acid are expected to be the most downfield signals.

-

C-6 and C-7: The carbons attached to the electron-donating methoxy groups will be shifted downfield.

-

C-5 and C-8: These carbons are expected to be the most upfield of the aromatic carbons.

-

OCH₃: The methoxy carbons will appear in the typical region for such groups, around 55-60 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.[1]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Choose a suitable deuterated solvent. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and allow for the observation of exchangeable protons.

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width and acquisition time.

-

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Acquire a 1D ¹³C NMR spectrum.

-

For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

-

Sources

An In-depth Technical Guide to 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid (CAS No. 26893-22-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid, identified by CAS number 26893-22-1, is a polysubstituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this specific quinoline carboxylic acid, synthesized from field-proven insights and authoritative data.

The structure of this compound, featuring a carboxylic acid, a hydroxyl group, and two methoxy groups on the quinoline core, suggests its potential for diverse chemical modifications and as a key intermediate in the synthesis of more complex molecules.[1] Its functional groups can influence solubility, polarity, and the capacity for hydrogen bonding, which are critical factors for its interaction with biological targets.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source |

| CAS Number | 26893-22-1 | [2][3][4][5][6] |

| Molecular Formula | C₁₂H₁₁NO₅ | [2][3] |

| Molecular Weight | 249.22 g/mol | |

| Synonyms | This compound, 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [1] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 3 | |

| Complexity | 392 | |

| LogP | 1.65580 |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Gould-Jacobs reaction. This classic method for quinoline synthesis involves the condensation of an aniline derivative with a malonic ester derivative, followed by thermal cyclization and subsequent hydrolysis.

The overall synthetic pathway can be visualized as follows:

Caption: Overall workflow of the Gould-Jacobs synthesis for the target compound.

Step-by-Step Experimental Protocol

This protocol is a synthesized methodology based on the principles of the Gould-Jacobs reaction and information from related syntheses.

Part 1: Condensation to form the Anilidomethylenemalonate Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 3,4-dimethoxyaniline with 1.0-1.2 equivalents of diethyl ethoxymethylenemalonate.

-

Heating: Heat the mixture to 100-130°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

-

Work-up: After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting crude intermediate can often be used in the next step without further purification.

Part 2: Thermal Cyclization to the Quinoline Ester

-

Solvent Addition: Dissolve the crude anilidomethylenemalonate intermediate in a high-boiling inert solvent such as diphenyl ether.

-

High-Temperature Reaction: Heat the solution to reflux (typically around 250°C) for 30-60 minutes. This high temperature is crucial for the intramolecular 6-electron electrocyclization that forms the quinoline ring.

-

Isolation: Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate, should precipitate. The precipitation can be further aided by the addition of a non-polar solvent like cyclohexane. Collect the solid by filtration and wash with a cold non-polar solvent.

Part 3: Saponification to the Carboxylic Acid

-

Hydrolysis: Suspend the dried ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heating: Heat the mixture to reflux for 1-2 hours, or until TLC indicates the complete disappearance of the starting ester.

-

Acidification and Isolation: Cool the reaction mixture and acidify it with a suitable acid, such as concentrated hydrochloric acid, until the pH is acidic. The final product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with cold water to remove any remaining salts, and dry thoroughly.

Potential Applications in Research and Drug Development

Quinolines are a well-established class of compounds with a broad spectrum of biological activities. While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest its utility as a key intermediate in the synthesis of more complex, biologically active molecules.

-

Anticancer Drug Intermediates: The closely related compound, 4-chloro-6,7-dimethoxyquinoline, is a key intermediate in the synthesis of anticancer drugs such as Cabozantinib and Tivozanib.[7] The synthesis of this chloro-derivative proceeds through 4-hydroxy-6,7-dimethoxyquinoline, which is the decarboxylated product of the title compound. Therefore, this compound is a direct precursor in this important synthetic pathway.

The general workflow for this application can be visualized as:

Caption: Synthetic utility of the title compound as a precursor to anticancer drug intermediates.

-

Scaffold for Novel Therapeutics: The functional groups on this compound, particularly the carboxylic acid and hydroxyl groups, provide handles for further chemical modifications. This allows for the generation of libraries of novel quinoline derivatives for screening against various biological targets. Research on other 4-hydroxyquinolone derivatives has shown potential for analgesic and anticancer activities.

Safety Information

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Facile Synthesis of Pyrrolyl 4-Quinolinone Alkaloid Quinolactacide by 9-AJ-Catalyzed Tandem Acyl Transfer–Cyclization of o-Alkynoylaniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the biological activities associated with 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid and its derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of pharmacological properties. This document synthesizes current research findings, focusing primarily on the established analgesic effects of this quinoline core and exploring its potential in anticancer research. Detailed experimental protocols, mechanistic insights, and structure-activity relationships are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Quinoline Scaffold and its Significance

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[1] This guide focuses on a specific derivative, this compound, a molecule that has garnered interest for its pharmacological potential.

It is crucial to recognize that this compound exists in tautomeric equilibrium with its more stable keto form, 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. Much of the existing research has been conducted on derivatives of this keto tautomer, particularly in the exploration of its analgesic properties.[2][3]

Chemical Structure and Physicochemical Properties

-

Molecular Formula: C₁₂H₁₁NO₅[4]

-

Molecular Weight: 249.22 g/mol [4]

-

CAS Number: 26893-22-1[4]

-

Appearance: Solid[5]

-

LogP: 1.65580[4]

-

Hydrogen Bond Donor Count: 2[4]

-

Hydrogen Bond Acceptor Count: 6[4]

Analgesic Activity: A Primary Pharmacological Profile

A significant body of research has been dedicated to the synthesis and evaluation of derivatives of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid as potential analgesic agents.[2][6] The primary approach has been the amidation of the carboxylic acid group to produce a variety of alkylamides, which have shown promising results in preclinical pain models.[3][7]

Synthesis of Analgesically Active Derivatives

The synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides is typically achieved through the amidation of the corresponding methyl or ethyl ester precursor.[3][7] This reaction is often carried out by heating the ester with the desired primary amine.

Experimental Protocol: Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides [3]

-

Reaction Setup: To a solution of methyl 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in a suitable high-boiling solvent (e.g., xylene or bromobenzene), add a molar excess of the desired primary alkylamine.

-

Reaction Conditions: Heat the reaction mixture to reflux for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution and can be collected by filtration.

-

Purification: Wash the collected solid with a suitable solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from an appropriate solvent system.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Preclinical Evaluation of Analgesic Efficacy

The analgesic potential of these compounds is commonly assessed using established in vivo models of pain in rodents, such as the acetic acid-induced writhing test and the tail-flick test.

This model is used to evaluate peripherally acting analgesics.[8] Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is a quantifiable measure of visceral pain.[9][10]

Experimental Protocol: Acetic Acid-Induced Writhing Test [8][11]

-

Animal Acclimatization: Acclimate mice or rats to the laboratory environment for at least one hour before the experiment.

-

Grouping: Divide the animals into control, standard, and test groups (n=6 per group).

-

Drug Administration: Administer the vehicle (e.g., saline or a suitable solvent) to the control group, a standard analgesic drug (e.g., diclofenac sodium) to the standard group, and the test compound to the test groups, typically via oral or intraperitoneal routes.

-

Induction of Writhing: After a predetermined absorption period (e.g., 30-60 minutes), administer a 0.6-1% solution of acetic acid intraperitoneally to each animal.[8][11]

-

Observation: Immediately place each animal in an individual observation chamber and count the number of writhes for a set period, usually 10-20 minutes.[8]

-

Data Analysis: Calculate the percentage of inhibition of writhing for the standard and test groups compared to the control group using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100

The tail-flick test is employed to assess centrally acting analgesics.[12] The test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.[13][14] An increase in the tail-flick latency indicates an analgesic effect.

Experimental Protocol: Tail-Flick Test [13][14]

-

Animal Acclimatization and Baseline Measurement: Acclimate the animals to the testing apparatus. Measure the baseline tail-flick latency for each animal by applying a focused beam of heat to the tail and recording the time taken for the animal to flick its tail. A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.[13]

-

Grouping and Drug Administration: Group the animals and administer the vehicle, standard drug (e.g., morphine), and test compounds as described for the writhing test.

-

Post-treatment Measurement: At various time points after drug administration (e.g., 15, 30, 45, and 60 minutes), re-measure the tail-flick latency for each animal.[14]

-

Data Analysis: The analgesic effect is determined by the increase in the tail-flick latency compared to the baseline measurement.

Proposed Mechanism of Analgesic Action

The precise mechanism of action for this compound and its derivatives has not been definitively elucidated. However, based on the broader class of quinoline and quinazolinone analgesics, several potential mechanisms can be proposed. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of pain and inflammation.[15] It is plausible that these quinoline derivatives may also interact with the COX pathway. Additionally, some quinoline compounds have been shown to interact with various receptors and ion channels involved in pain signaling.[1] Further research, including in vitro enzyme inhibition assays and receptor binding studies, is necessary to fully understand the molecular targets of these compounds.

Caption: Workflow for the synthesis and preclinical evaluation of analgesic quinoline derivatives.

Anticancer Potential: An Emerging Area of Investigation

While the primary focus of research on this compound derivatives has been on analgesia, the broader quinoline and quinolinone scaffolds are well-known for their anticancer properties.[16] Various derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines through diverse mechanisms of action, including the inhibition of topoisomerase, protein kinases, and tubulin polymerization.[16]

Although specific anticancer studies on this compound are limited, its structural similarity to other biologically active quinolines suggests that it and its derivatives may possess antiproliferative activity. Further investigation in this area is warranted.

In Vitro Cytotoxicity Screening: The MTT Assay

A standard and widely used method for assessing the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[17] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[18][19]

Experimental Protocol: MTT Assay for Cytotoxicity [17][20][21]

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[18]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Proposed pathway for investigating the anticancer potential of quinoline derivatives.

Summary of Biological Activities and Future Directions

The available research strongly supports the role of this compound and its derivatives, particularly the 2-oxo tautomer, as a promising scaffold for the development of novel analgesic agents. The ease of synthesis of its amide derivatives and their demonstrated efficacy in preclinical pain models make this an attractive area for further investigation. Future research should focus on elucidating the precise mechanism of analgesic action to enable rational drug design and optimization.

The potential for anticancer activity, while less explored for this specific molecule, represents an exciting avenue for future research. The established anticancer properties of the broader quinoline class provide a strong rationale for screening this compound and its derivatives against a panel of cancer cell lines.

References

-

Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evaluation. RJPT SimLab. [Link]

-

Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]

-

Review on Analgesic activity using Tail Immersion Method. Asian Journal of Research in Chemistry. [Link]

-

Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers. [Link]

-

Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats. PMC - PubMed Central. [Link]

-

Tail flick test. Wikipedia. [Link]

-

In Vitro: MTT Assay. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Tail-flick test. Bio-protocol. [Link]

-

4-HYDROXY-2-QUINOLONES. 202. SYNTHESIS, CHEMICAL AND BIOLOGICAL PROPERTIES OF 4-HYDROXY-6,7-DIMETHOXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLIC ACID ALKYLAMIDES. Chemistry of Heterocyclic Compounds. [Link]

-

Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. [Link]

-

Analgesic Activity: From Writhing to Inhibition Calculation. YouTube. [Link]

-

ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. ResearchGate. [Link]

-

Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (12). ResearchGate. [Link]

-

This compound. LookChem. [Link]

-

(PDF) ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 180. Synthesis, Chemical Reactions, and Analgesic Activity of 1-Allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. ResearchGate. [Link]

-

Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. PubMed. [Link]

-

View of 4-HYDROXY-2-QUINOLONES. 202. SYNTHESIS, CHEMICAL AND BIOLOGICAL PROPERTIES OF 4-HYDROXY-6,7-DIMETHOXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLIC ACID ALKYLAMIDES. [Link]

-

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. PubChem. [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. [Link]

-

ANALGESIC ACTIVITY OF A NEW QUINOLINE DERIVATIVE, RO--4--1778. PubMed. [Link]

Sources

- 1. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-HYDROXY-2-QUINOLONES. 202. SYNTHESIS, CHEMICAL AND BIOLOGICAL PROPERTIES OF 4-HYDROXY-6,7-DIMETHOXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLIC ACID ALKYLAMIDES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rjptsimlab.com [rjptsimlab.com]

- 9. benchchem.com [benchchem.com]

- 10. saspublishers.com [saspublishers.com]

- 11. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]

- 12. Tail flick test - Wikipedia [en.wikipedia.org]

- 13. rjptsimlab.com [rjptsimlab.com]

- 14. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. static.igem.wiki [static.igem.wiki]

- 21. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Investigating the Therapeutic Targets of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

A Senior Application Scientist's Perspective on Target Identification and Validation

Introduction: The Therapeutic Promise of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, from endogenous metabolites to synthetic pharmaceuticals.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide focuses on a specific, yet under-investigated derivative, 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid , proposing a hypothesis-driven framework for the identification and validation of its potential therapeutic targets.

1.1 Structural Context: Analogy to Kynurenic Acid and Other Bioactive Quinolines

The therapeutic potential of this compound can be inferred from its structural similarity to kynurenic acid (KYNA), an endogenous tryptophan metabolite.[4][5] KYNA is a well-characterized antagonist of excitatory amino acid receptors, which has spurred the development of numerous KYNA analogs with enhanced neuroprotective properties and better blood-brain barrier permeability.[4][5][6][7]

The core 4-hydroxyquinoline-3-carboxylic acid structure is a recurring motif in compounds targeting a range of biological processes. Modifications to this scaffold, such as the 6,7-dimethoxy substitution, can significantly alter potency, selectivity, and pharmacokinetic properties, opening avenues to novel therapeutic applications beyond neuroprotection, including oncology and immunology.[2][8][9]

1.2 The Subject Molecule: this compound

This guide provides a structured, multi-pronged research plan to systematically explore the therapeutic potential of this molecule. We will outline three primary avenues of investigation—neurodegeneration, oncology, and inflammation—proposing specific, testable hypotheses and detailing the experimental workflows required to validate them.

Hypothesis I: Targeting Neuropathological Pathways in Neurodegenerative Disorders

The structural resemblance to kynurenic acid provides a strong rationale for investigating this compound as a modulator of neuronal signaling pathways implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][7][11]

2.1 Primary Targets: Excitatory Amino Acid (EAA) Receptors

Overactivation of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors leads to excitotoxicity, a key pathological process in neuronal loss.[12] Many quinoline-based compounds function as antagonists at these receptors.[13][14][15][16][17]

-

Hypothesis: this compound acts as an antagonist at the glycine site of the NMDA receptor and/or as a competitive or non-competitive antagonist of the AMPA receptor.

2.2 Secondary Targets in Neurodegeneration

Multifunctional compounds are emerging as promising strategies for complex diseases.[6][7] Beyond EAA receptors, other enzymes play critical roles in the pathology of neurodegeneration.

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes increases acetylcholine levels, a key strategy in managing Alzheimer's disease.[6][7]

-

D-Amino Acid Oxidase (DAAO): This enzyme degrades D-serine, a crucial co-agonist of the NMDA receptor.[18][19] DAAO inhibition can enhance NMDA receptor function in conditions where it is hypoactive, representing another potential therapeutic angle.[19][20]

2.3 Experimental Workflow for Validating Neuroprotective Targets

A tiered approach is recommended, starting with a functional screen for neuroprotective activity, followed by specific target-based assays to elucidate the mechanism.

Caption: Tiered workflow for neuroprotective target validation.

Hypothesis II: Targeting Oncogenic Pathways

Quinoline derivatives have been extensively investigated as anticancer agents, acting through various mechanisms including DNA damage, cell signaling inhibition, and modulation of the tumor microenvironment.[1][8][21]

3.1 Primary Targets in Oncology

-

DNA Minor Groove Binding: Some quinoline-3-carboxylic acids have been shown to selectively bind to the A/T-rich minor groove of DNA, interfering with replication and transcription in cancer cells.[22][23]

-

PI3K/Akt/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[1] Several quinoline-based molecules are potent inhibitors of kinases within this pathway.[8][24]

-

Receptor Tyrosine Kinases (RTKs): Overexpression or mutation of RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are hallmarks of many cancers.[1] The quinoline scaffold is present in several approved RTK inhibitors.[1][25]

Caption: Simplified PI3K/Akt/mTOR and RTK signaling pathway.

3.2 Experimental Workflow for Validating Anticancer Targets

The validation strategy begins with broad screening across multiple cancer cell lines, followed by specific biochemical and cell-based assays to pinpoint the molecular mechanism.

| Step | Assay Type | Purpose | Representative Cell Lines |

| 1 | Initial Viability Screen | Determine cytotoxic/cytostatic activity and calculate IC₅₀ values.[5][26] | HCT116 (Colon), A549 (Lung), PC3 (Prostate), MCF-7 (Breast)[21] |

| 2 | Mechanism of Action Assays | If cytotoxic, investigate the mode of action. | Cell line most sensitive in Step 1. |

| DNA Interaction | Evaluate potential for DNA binding. | N/A (Biochemical assay) | |

| Kinase Inhibition | Screen against a panel of relevant kinases (EGFR, VEGFR2, PI3K).[14][15][27] | N/A (Biochemical assay) | |

| Pathway Modulation | Confirm inhibition of signaling in a cellular context (e.g., p-Akt levels).[24][28] | Cell line most sensitive in Step 1. |

Hypothesis III: Targeting Key Mediators of Inflammation

Certain substituted quinoline carboxylic acids exhibit potent anti-inflammatory and antiarthritic properties, distinct from traditional NSAIDs, often by modulating T-cell function and downregulating pro-inflammatory mediators.[2]

4.1 Primary Targets in Inflammation

-

Pro-inflammatory Mediators: The primary hypothesis is that the compound inhibits the production of key molecules that drive the inflammatory response.

-

Nitric Oxide (NO): Overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[17][29]

-

Pro-inflammatory Cytokines (TNF-α, IL-6): These signaling proteins orchestrate the inflammatory cascade.[29]

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for producing inflammatory prostaglandins.[29]

-

4.2 Experimental Workflow for Validating Anti-inflammatory Activity

A cell-based model of inflammation is the cornerstone of this investigation.

Caption: Workflow for in vitro anti-inflammatory screening.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies and should be optimized for this compound.

5.1 In Vitro Neuroprotection Assay [10][30][31]

-

Cell Culture: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 2.5 x 10⁴ cells/cm² and allow them to adhere and differentiate for 48-72 hours.

-

Compound Treatment: Pre-treat cells with a range of concentrations of the test compound (e.g., 0.1 µM to 100 µM) for 1-2 hours.

-

Induce Toxicity: Introduce a neurotoxic agent such as hydrogen peroxide (H₂O₂) or MPP⁺ to induce oxidative stress and cell death. The concentration of the toxin should be predetermined to cause ~50% cell death in control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Assess Viability: Measure cell viability using the MTT assay. Add MTT solution to each well, incubate for 4 hours, then solubilize the formazan crystals with DMSO. Read absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. A significant increase in viability in compound-treated wells indicates neuroprotective activity.

5.2 Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [4][13][23]

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Enzyme: Purified AChE from Electrophorus electricus.

-

-

Assay Procedure (96-well plate):

-

To appropriate wells, add 45 µL of AChE solution (400 Units/L).

-

Add 5 µL of the test compound at various concentrations (dissolved in a suitable solvent like DMSO, ensuring final concentration is <1%). Include a "no inhibitor" control and a "no enzyme" blank.

-

Incubate for 15 minutes at room temperature.

-

Prepare a Reaction Mix containing Assay Buffer, ATCI, and DTNB.

-

Initiate the reaction by adding 150 µL of the Reaction Mix to all wells.

-

-

Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 10-20 minutes.

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min). Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.

5.3 In Vitro Anticancer Cell Viability Assay (MTT) [5][32][33]

-

Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight. Also, seed a non-malignant cell line (e.g., HEK293) for selectivity analysis.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Aspirate the medium and add DMSO to dissolve the crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for both cancer and non-malignant cells. The selectivity index (SI) can be calculated as (IC₅₀ in non-malignant cells) / (IC₅₀ in cancer cells).

5.4 EGFR/VEGFR2 Kinase Inhibition Assay [14][15][16][25][27][34]

-

Assay Principle: This protocol describes a luminescence-based kinase assay (e.g., ADP-Glo™) that quantifies ADP produced during the kinase reaction, which is directly proportional to kinase activity.

-

Reagent Preparation:

-

Recombinant human EGFR or VEGFR2 kinase.

-

Specific peptide substrate for the kinase.

-

ATP.

-

Kinase reaction buffer (e.g., 20 mM Tris, 5 mM MgCl₂, 1 mM EGTA).

-

-

Assay Procedure (384-well plate):

-

Pre-incubate the kinase enzyme in the reaction buffer with serially diluted test compound or vehicle for 30 minutes at 27°C.

-

Initiate the kinase reaction by adding a mix of the peptide substrate and ATP (at its Kₘ concentration).

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

Terminate the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

-

-

Measurement: Read luminescence on a plate reader.

-

Data Analysis: Plot luminescence against inhibitor concentration to determine the IC₅₀ value.

5.5 Anti-inflammatory NO Production Assay (Griess Assay) [17][29][35]

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate (1 x 10⁵ cells/well) and allow adherence for 24 hours. Pre-treat cells with the test compound for 1 hour, then stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 2.5% phosphoric acid) to the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Conclusion and Future Directions

This guide presents a logical and experimentally robust framework for elucidating the therapeutic potential of this compound. By systematically investigating its effects across neuroprotection, oncology, and anti-inflammatory domains, researchers can efficiently identify and validate its primary molecular targets. Positive results in these in vitro assays will provide the self-validating evidence necessary to justify progression to more complex cellular models, in vivo animal studies, and eventual preclinical development. The versatility of the quinoline scaffold suggests that this compound could be a promising lead for a next-generation therapeutic agent.

References

A consolidated list of all sources cited within this document, including clickable URLs for verification.

-

National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

-

PLOS. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. [Link]

-

American Chemical Society. (2017). Multifunctional Analogs of Kynurenic Acid for the Treatment of Alzheimer's Disease: Synthesis, Pharmacology, and Molecular Modeling Studies. ACS Chemical Neuroscience. [Link]

-

National Center for Biotechnology Information. (n.d.). Multifunctional Analogs of Kynurenic Acid for the Treatment of Alzheimer's Disease: Synthesis, Pharmacology, and Molecular Modeling Studies. PubMed. [Link]

-

AACR Publications. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. [Link]

-

AACR Publications. (2008). Analytical tools for interrogation of the PI3K/AKT/mTOR signaling pathway. [Link]

-

National Center for Biotechnology Information. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. [Link]

-

National Center for Biotechnology Information. (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

-

Bentham Science. (n.d.). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. [Link]

-

Vels University. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. [Link]

-

National Center for Biotechnology Information. (n.d.). A simple and reliable approach for assessing anticancer activity in vitro. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological effects of some kynurenic acid analogs. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

-

Chemistry of Heterocyclic Compounds. (2012). 4-HYDROXY-2-QUINOLONES. 202. SYNTHESIS, CHEMICAL AND BIOLOGICAL PROPERTIES OF 4-HYDROXY-6,7-DIMETHOXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLIC ACID ALKYLAMIDES. [Link]

-

ResearchGate. (2021). (PDF) Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of a novel and highly potent noncompetitive AMPA receptor antagonist. PubMed. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

The Journal of Rheumatology. (1991). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL .... [Link]

-

MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

-

National Center for Biotechnology Information. (n.d.). Pharmacology of NMDA Receptors. [Link]

-

ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. [Link]

-

National Center for Biotechnology Information. (n.d.). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. [Link]

-

National Center for Biotechnology Information. (n.d.). Novel AMPA and kainate receptor antagonists containing the pyrazolo[1,5-c]quinazoline ring system: Synthesis and structure-activity relationships. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Assays of D-Amino Acid Oxidase Activity. PubMed Central. [Link]

-

ResearchGate. (2024). (PDF) Guideline for anticancer assays in cells. [Link]

-

National Center for Biotechnology Information. (n.d.). Competitive AMPA receptor antagonists. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxy-1H-quinazoline-2,4-dione derivatives as new antagonists at ionotropic glutamate receptors: molecular modeling and pharmacological studies. PubMed. [Link]

-

Frontiers. (2018). Assays of D-Amino Acid Oxidase Activity. [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]

-

National Center for Biotechnology Information. (n.d.). Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. PubMed Central. [Link]

-

MDPI. (2022). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. [Link]

-